molecular formula C17H23NO3 B13926611 tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13926611
M. Wt: 289.4 g/mol
InChI Key: TUOLRCHZMQJVNQ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring, a hydroxyphenyl group, and a dimethylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a 3-hydroxybenzaldehyde derivative with a suitable pyridine precursor under basic conditions. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other esters.

Scientific Research Applications

1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Similar structure but different functional groups.

    3,4-Dihydro-2H-pyran: Similar ring structure but lacks the hydroxyphenyl group.

Uniqueness

1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is unique due to its combination of a hydroxyphenyl group and a pyridinecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12-8-9-15(13-6-5-7-14(19)10-13)18(11-12)16(20)21-17(2,3)4/h5-7,9-10,12,19H,8,11H2,1-4H3

InChI Key

TUOLRCHZMQJVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)O

Origin of Product

United States

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